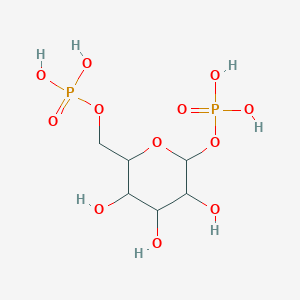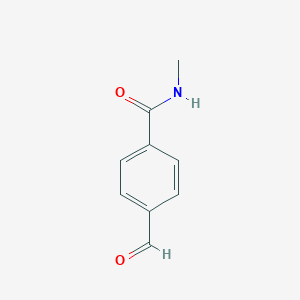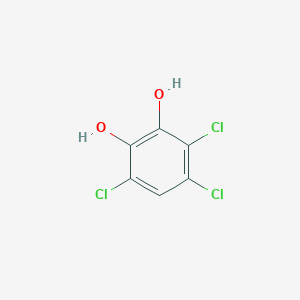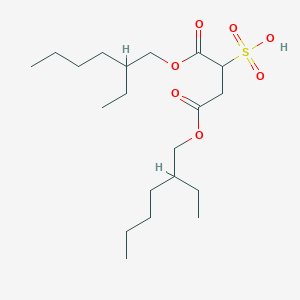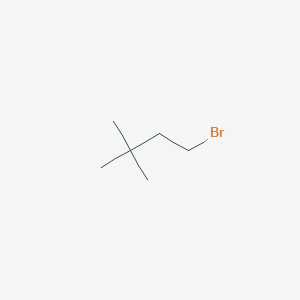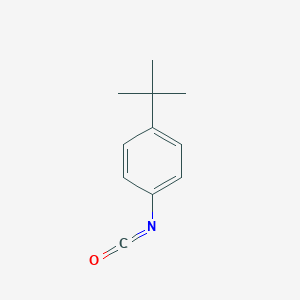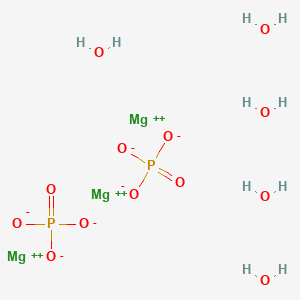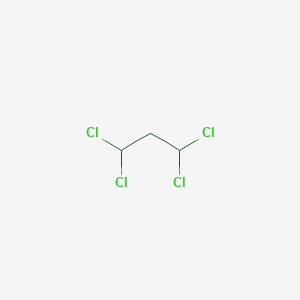
1,1,3,3-Tetrachloropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrachloropropane (TCP) is a synthetic chemical compound that has been widely used as a solvent, degreaser, and cleaning agent. It is a highly toxic and persistent environmental contaminant that poses a serious threat to human health and the environment. TCP is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) and has been linked to various adverse health effects, including cancer, reproductive and developmental problems, and neurological disorders.
Wirkmechanismus
1,1,3,3-Tetrachloropropane is a potent alkylating agent that reacts with cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage and dysfunction. 1,1,3,3-Tetrachloropropane is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules and cause oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
1,1,3,3-Tetrachloropropane exposure has been associated with a wide range of adverse health effects in humans and animals. Chronic exposure to 1,1,3,3-Tetrachloropropane has been linked to liver and kidney damage, immune system dysfunction, and reproductive and developmental problems. 1,1,3,3-Tetrachloropropane has also been shown to induce DNA damage, mutations, and chromosomal aberrations, which can lead to cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,3,3-Tetrachloropropane is a useful tool for studying the toxicity and biotransformation of chlorinated solvents in the environment. Its high toxicity and persistence make it a suitable model compound for assessing the environmental risks of other chlorinated compounds. However, the use of 1,1,3,3-Tetrachloropropane in lab experiments is limited by its high toxicity and potential for environmental contamination.
Zukünftige Richtungen
Further research is needed to understand the mechanisms of 1,1,3,3-Tetrachloropropane toxicity and the environmental fate of the compound. The development of new analytical methods for detecting and quantifying 1,1,3,3-Tetrachloropropane in environmental samples will also be important for assessing the risks of 1,1,3,3-Tetrachloropropane contamination. Additionally, studies focusing on the development of new remediation technologies for 1,1,3,3-Tetrachloropropane-contaminated sites will be crucial for protecting human health and the environment.
Synthesemethoden
1,1,3,3-Tetrachloropropane is synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction produces a mixture of 1,1,3,3-Tetrachloropropane and other chlorinated compounds, which are then separated and purified by distillation.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrachloropropane has been extensively studied for its toxicological properties and environmental fate. It has been used as a model compound to investigate the mechanisms of toxicity and the biotransformation of chlorinated solvents in the environment. 1,1,3,3-Tetrachloropropane is also used as a reference standard in analytical chemistry for detecting and quantifying chlorinated compounds in environmental samples.
Eigenschaften
CAS-Nummer |
1653-17-4 |
|---|---|
Produktname |
1,1,3,3-Tetrachloropropane |
Molekularformel |
C3H4Cl4 |
Molekulargewicht |
181.9 g/mol |
IUPAC-Name |
1,1,3,3-tetrachloropropane |
InChI |
InChI=1S/C3H4Cl4/c4-2(5)1-3(6)7/h2-3H,1H2 |
InChI-Schlüssel |
AHAFJAUUVOYKFU-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)C(Cl)Cl |
Kanonische SMILES |
C(C(Cl)Cl)C(Cl)Cl |
Synonyme |
1,1,3,3-Tetrachloropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



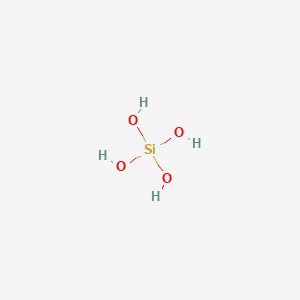
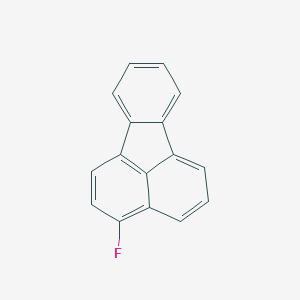
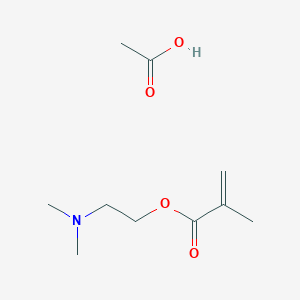
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
